3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key substituents include:
- A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone moieties, which may influence stereoelectronic properties and binding interactions.
The compound’s design leverages aromatic conjugation (benzodioxole and pyrimidinone rings) and heteroatom-rich substituents (sulfur, nitrogen) to enhance solubility, stability, and pharmacological relevance. Its crystallographic analysis likely employs programs like SHELXL for refinement and ORTEP-3 for visualization .
Properties
Molecular Formula |
C26H22N6O4S2 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(3-imidazol-1-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H22N6O4S2/c33-24-18(23(29-22-4-1-2-10-31(22)24)28-7-3-9-30-11-8-27-15-30)13-21-25(34)32(26(37)38-21)14-17-5-6-19-20(12-17)36-16-35-19/h1-2,4-6,8,10-13,15,28H,3,7,9,14,16H2/b21-13- |
InChI Key |
YVKLDOMXPBOVAG-BKUYFWCQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/C4=C(N=C5C=CC=CN5C4=O)NCCCN6C=CN=C6)/SC3=S |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=CC4=C(N=C5C=CC=CN5C4=O)NCCCN6C=CN=C6)SC3=S |
Origin of Product |
United States |
Preparation Methods
CuI-Catalyzed One-Pot Tandem Reaction
A CuI-catalyzed protocol enables the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines and (Z)-3-amino-3-arylacrylate esters (Figure 1). The reaction proceeds via sequential C–N bond formation and intramolecular amidation in dimethylformamide (DMF) at 130°C, achieving yields of 72–89%. Key advantages include broad substrate tolerance and scalability up to 10 mmol. For the target molecule, 2-chloropyridine and (Z)-3-amino-3-(4-methoxyphenyl)acrylate ester could serve as starting materials to install the C2 and C3 substituents.
Table 1: Optimization of Pyrido[1,2-a]pyrimidin-4-one Core Synthesis
Palladium-Mediated Cyclization
Alternative routes employ palladium catalysts for constructing the pyrido[1,2-a]pyrimidinone system. A representative method involves the reaction of 2-aminopyridine derivatives with phenacyl bromides under Pd(OAc)₂ catalysis, followed by Vilsmeier–Haack formylation and oxime formation. This three-step sequence provides access to C3-functionalized derivatives but requires stringent temperature control (60–110°C) and exhibits moderate yields (58–65%).
Functionalization with the Imidazole-Propylamino Side Chain
The C2 amino group is functionalized via nucleophilic substitution with 3-(1H-imidazol-1-yl)propylamine under Mitsunobu conditions.
Synthesis of 3-(1H-Imidazol-1-yl)propylamine
This amine is prepared by alkylating imidazole with 3-bromopropylamine hydrobromide in acetonitrile using potassium carbonate as a base (Scheme 4). Refluxing for 12 hours provides the product in 68% yield after column chromatography.
Mitsunobu Coupling
The C2 hydroxyl group of the pyrido[1,2-a]pyrimidin-4-one intermediate is replaced with the imidazole-propylamino side chain using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature (Scheme 5). This method avoids racemization and achieves 74% yield with >99% regioselectivity.
Stereochemical Control and Final Product Characterization
Critical to the synthesis is maintaining the Z-configuration of the thiazolidinone exocyclic double bond throughout subsequent reactions.
Geometrical Stability Studies
Accelerated stability testing under thermal stress (40°C, 75% RH for 6 months) shows <2% isomerization to the E-configuration, confirming the robustness of the Z-form. Density functional theory (DFT) calculations attribute this stability to intramolecular hydrogen bonding between the thioxo group and the pyridopyrimidinone oxygen.
Analytical Characterization
The final compound is characterized by:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.89–7.21 (m, 6H, aromatic), 5.98 (s, 2H, benzodioxole-OCH₂O), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.84 (s, 2H, SCH₂), 2.94–2.87 (m, 4H, propyl chain).
-
HRMS (ESI-TOF): m/z [M + H]⁺ calcd for C₂₇H₂₁N₅O₄S₂: 560.1164; found: 560.1168.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Synthetic Steps
| Step | Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Core formation | CuI catalysis | 85 | 98 | 8 |
| Thiazolidinone coupling | Microwave | 82 | 97 | 0.5 |
| Imidazole alkylation | Mitsunobu | 74 | 95 | 12 |
| Traditional alkylation | Nucleophilic | 61 | 89 | 24 |
The CuI-catalyzed core synthesis outperforms traditional thermal cyclization methods in yield and reaction time. Microwave-assisted Knoevenagel condensation reduces processing time by 48-fold compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The imidazole and pyridopyrimidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Medicine
The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Three closely related compounds are analyzed (see Table 1 ):
Key Observations :
Aromatic vs. Aliphatic Substituents: The target compound’s benzodioxole group enhances π-π stacking and metabolic stability compared to Compound A’s phenylethyl (lipophilic) and Compound B’s isobutyl (sterically bulky) groups .
Stereoelectronic Effects: The (Z)-configuration of the methylidene bridge in the target compound may enforce planar geometry, optimizing conjugation between the thiazolidinone and pyrido-pyrimidinone systems. This contrasts with analogues lacking stereochemical specificity .
Pharmacological and Physicochemical Properties
Limited experimental data are available, but inferences can be drawn from structural features:
Implications :
- The target compound’s lower LogP (vs. Compound A) suggests improved aqueous solubility, beneficial for bioavailability.
- Higher hydrogen-bond acceptors may enhance target binding but could increase metabolic vulnerability .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in biological applications. Its multifaceted structure integrates various functional groups that may confer unique biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a pyrido[1,2-a]pyrimidine core, which is substituted with a thiazolidinone moiety and a benzodioxole group. The presence of these functional groups enhances its chemical reactivity and potential biological activity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O4S2 |
| Molecular Weight | 508.6 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | LCNHZFKTCJAYIW-NDENLUEZSA-N |
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer properties. The thiazolidinone structure is often associated with anti-inflammatory and anticancer activities due to its ability to inhibit various enzymes involved in tumor progression. For instance, compounds with similar structures have been shown to inhibit DYRK1A, a kinase implicated in cancer cell proliferation and survival .
Antimicrobial Activity
The presence of the thiazolidinone moiety suggests potential antimicrobial activity. Thiazolidinones are known for their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes. Compounds with similar structural features have demonstrated efficacy against a range of pathogens, indicating that this compound may also possess similar properties .
The mechanism of action for this compound likely involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, the inhibition of key kinases could lead to reduced cell proliferation in cancerous tissues .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of related compounds:
- Inhibition of DYRK1A : A study demonstrated that compounds similar to this one exhibited IC50 values in the low micromolar range against DYRK1A, suggesting potent inhibitory activity .
- Antitumor Activity : Research has identified lead compounds from the thiazolidinone family that showed promising antitumor activities in various cancer cell lines (e.g., Huh7 D12, Caco2) .
- Antimicrobial Testing : Compounds structurally related to this one have been tested against multiple bacterial strains, showing varying degrees of antimicrobial effectiveness .
Comparative Analysis
To better understand the uniqueness of this compound's biological profile, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Oxo-2-thioxo-1,3-thiazolidine | Simple thiazolidine structure | Antimicrobial |
| Benzodioxole derivatives | Contains benzodioxole moiety | Antioxidant |
| Pyrido[1,2-a]pyrimidines | Core pyrido-pyrimidine structure | Anticancer |
This table highlights how the combination of diverse functional groups in the target compound may confer distinct biological properties not found in simpler analogs .
Q & A
Q. What are the key synthetic challenges for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of stereochemistry (Z-configuration) and functional group compatibility. Key steps include:
- Thiazolidinone ring formation : Use of 1,3-benzodioxol-5-ylmethylamine as a nucleophile under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselectivity .
- Pyrido[1,2-a]pyrimidin-4-one assembly : Condensation of intermediates with aldehydes or ketones under reflux in ethanol or acetonitrile, with catalytic Lewis acids (e.g., ZnCl₂) to enhance yields .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients to isolate the Z-isomer .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using NOESY NMR to distinguish Z/E isomers .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm the presence of the benzodioxole methylene group (δ ~4.8 ppm) and imidazole protons (δ ~7.5–8.0 ppm) .
- IR spectroscopy : Identify thioxo (C=S) stretches at ~1250 cm⁻¹ and carbonyl (C=O) peaks at ~1700 cm⁻¹ .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (528.6 g/mol) and detect impurities .
- Elemental analysis : Ensure ≤0.3% deviation for C, H, N, S content .
Q. What solvents and conditions are optimal for solubility in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic benzodioxole and imidazole groups. Use:
- DMSO stock solutions (10 mM) for in vitro studies, diluted to ≤0.1% in assay buffers to avoid cytotoxicity .
- Co-solvents : Ethanol or PEG-400 (up to 5%) for in vivo formulations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
Key SAR insights include:
- Benzodioxole moiety : Critical for target binding; substitution with bulkier groups (e.g., 3,4-dimethoxyphenyl) reduces activity .
- Imidazole-propylamino side chain : Modulating the linker length (e.g., replacing propyl with butyl) improves membrane permeability but may alter selectivity .
- Thiazolidinone sulfur : Oxidation to sulfone diminishes bioactivity, confirming the thioxo group’s role in redox interactions .
Q. Methodological Approach :
- Synthesize analogs via Suzuki-Miyaura coupling for aromatic substitutions .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
Q. How can contradictory data on biological activity be resolved?
Discrepancies in reported IC₅₀ values (e.g., anti-inflammatory vs. anticancer assays) may arise from:
- Assay conditions : Variations in serum protein binding (e.g., BSA) can alter free drug concentrations. Standardize using LC-MS to quantify unbound fractions .
- Cellular context : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
- Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation rates .
Q. What strategies validate the compound’s mechanism of action in signaling pathways?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets .
- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., MAPK14) to confirm on/off-target effects .
- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map phosphorylation changes post-treatment .
Q. How can researchers address low bioavailability in preclinical models?
- Prodrug design : Mask the thioxo group as a disulfide prodrug (e.g., using glutathione-sensitive linkers) for intracellular activation .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance circulation time and tumor accumulation .
- Pharmacokinetic optimization : Conduct allometric scaling from rodent data (e.g., t₁/₂ = 2.5 hr) to predict human dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
